molecular formula C14H20N4O B2453783 N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide CAS No. 1797719-21-1

N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide

Cat. No.: B2453783
CAS No.: 1797719-21-1
M. Wt: 260.341
InChI Key: GVYOGRFZIWEHPX-UHFFFAOYSA-N
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Description

N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the pyrido[4,3-d]pyrimidine core have been identified as key structures in the development of inhibitors for challenging therapeutic targets. Recent studies highlight that this structural class shows promise as inhibitors of mutant Kirsten rat sarcoma viral oncogene homolog (KRAS) proteins , which are prevalent drivers in several difficult-to-treat cancers such as non-small cell lung cancer, pancreatic cancer, and colorectal cancer . The incorporation of the N-cyclohexylcarboxamide moiety is a common pharmacophoric feature intended to enhance binding interactions and optimize drug-like properties. The pyrido[4,3-d]pyrimidine scaffold is also under investigation for other biological applications. Related dihydropyrido[4,3-d]pyrimidine compounds have been discovered as potent SARS-CoV-2 entry inhibitors , directly binding to the viral spike protein and blocking infection in vitro, indicating their potential as a foundation for novel antiviral agents . Furthermore, structurally similar pyrimidine-fused heterocycles are frequently explored for their anticancer activity , with mechanisms including the induction of apoptosis and cell cycle arrest . This molecule provides researchers with a versatile and privileged chemical template for designing and synthesizing novel compounds to probe biological pathways and develop new therapeutic strategies.

Properties

IUPAC Name

N-cyclohexyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-14(17-12-4-2-1-3-5-12)18-7-6-13-11(9-18)8-15-10-16-13/h8,10,12H,1-7,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYOGRFZIWEHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexylamine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds.

Scientific Research Applications

N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is unique due to its specific cyclohexyl substitution, which can influence its biological activity and chemical properties. This substitution can enhance the compound’s ability to interact with certain molecular targets, making it a valuable candidate for drug development and other applications.

Biological Activity

N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, including cytotoxicity, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The molecular formula is C13H15N3OC_{13}H_{15}N_3O, and it exhibits characteristics typical of pyrimidine derivatives.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HCT-1160.79
MCF-70.64
A5491.32
SK-HEP10.28
SNU6380.48

These values indicate that the compound exhibits potent activity against human epithelial and breast cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism through which this compound exerts its effects appears to involve several pathways:

  • PI3K/Akt Pathway : The compound has shown to inhibit the PI3Kα isoform with an IC50 of approximately 13.6 nM. This inhibition is crucial as the PI3K/Akt pathway is often dysregulated in cancers .
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

3. Cytotoxicity Studies

In addition to its anticancer properties, the compound has been evaluated for cytotoxicity against non-cancerous cell lines to assess safety profiles:

Cell LineIC50 (µM)
Human Foreskin Fibroblasts (HFF)>10
HEK293>10

These results suggest a favorable safety profile compared to its efficacy against cancer cells .

Case Studies

Several case studies have been reported regarding the efficacy of this compound:

  • Study on HCT-116 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability (approximately 70% reduction at 1 µM concentration) compared to control groups. The study also noted morphological changes consistent with apoptosis .
  • Combination Therapy : In combination with other chemotherapeutic agents such as BEZ235 (a dual PI3K/mTOR inhibitor), the compound exhibited synergistic effects leading to enhanced cytotoxicity against resistant cancer cell lines .

Q & A

(Basic) What are the common synthetic routes for N-cyclohexyl-pyrido-pyrimidine carboxamide derivatives?

Methodological Answer:
Synthesis typically involves coupling reactions using reagents like HBTU or HATU with DIPEA/NMM in polar aprotic solvents (e.g., DMF). For example, amide bond formation between pyrido-pyrimidine intermediates and cyclohexylamine derivatives is achieved under nitrogen at 0–25°C. Post-synthesis, purification via reverse-phase HPLC (C18 columns, acetonitrile/water gradients) ensures >90% purity . Alkylation steps may use LiOH in MeOH:H₂O for deprotection .

(Basic) How is structural conformation confirmed for this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and pyrido-pyrimidine carboxamide carbonyls (δ ~165–170 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for analogous thieno-pyrimidine derivatives .

(Basic) What assays evaluate biological activity in antimicrobial research?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains using broth microdilution (CLSI guidelines). Compound 2d (analog) showed MIC = 32 µg/mL against P. aeruginosa .
  • Time-kill assays : Monitor bactericidal effects at 2× MIC over 24 hours .

(Advanced) How to resolve contradictions in biological activity across strains?

Methodological Answer:

  • Structural analogs : Compare substituent effects (e.g., benzylthio vs. methyl groups) on activity .
  • Membrane permeability assays : Use fluorescent probes (e.g., ethidium bromide) to assess compound uptake in resistant strains .
  • Proteomic profiling : Identify strain-specific target proteins via LC-MS/MS after compound exposure .

(Advanced) What strategies optimize cyclization reactions in synthesis?

Methodological Answer:

  • CO surrogates : Replace toxic CO gas with formic acid derivatives (e.g., Pd-catalyzed reductive cyclization) to form pyridazinone cores .
  • Temperature control : Conduct cyclization at 80–100°C in DMF to minimize side products .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos systems for nitroarene reductions .

(Advanced) How do computational methods predict reactivity?

Methodological Answer:

  • InChI/SMILES analysis : Generate 3D conformers (e.g., PubChem’s MMFF94 minimization) to model steric clashes .
  • DFT calculations : Calculate HOMO-LUMO gaps for electrophilic/nucleophilic sites in pyrido-pyrimidine cores .
  • Docking studies : Simulate binding to bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

(Advanced) How to address purity discrepancies in HPLC analysis?

Methodological Answer:

  • Mobile phase optimization : Adjust acetonitrile:water ratios (e.g., 40:60 to 70:30) to resolve co-eluting peaks .
  • Ion-pair reagents : Add 0.1% TFA to improve peak symmetry for basic analytes .
  • LC-MS validation : Correlate UV peaks with molecular ions to confirm identity .

(Advanced) What role does the cyclohexyl group play in bioactivity?

Methodological Answer:

  • Lipophilicity : Cyclohexyl increases logP (measured via shake-flask method), enhancing membrane penetration .
  • Steric effects : Compare with cyclopentyl analogs; cyclohexyl’s larger size may reduce off-target binding .
  • SAR studies : Replace with aryl groups (e.g., 4-methylphenyl) to assess activity loss/gain .

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